1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine
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Overview
Description
1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a benzoxathiepin ring fused to a piperidine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c][1,5]benzoxathiepin derivatives: These compounds share the benzoxathiepin core structure and may exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring that may have comparable pharmacological properties.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine is unique due to its specific combination of the benzoxathiepin and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C21H25NOS |
---|---|
Molecular Weight |
339.5g/mol |
IUPAC Name |
1-[3-(6H-benzo[c][1,5]benzoxathiepin-6-yl)propyl]piperidine |
InChI |
InChI=1S/C21H25NOS/c1-6-14-22(15-7-1)16-8-11-18-17-9-2-4-12-20(17)24-21-13-5-3-10-19(21)23-18/h2-5,9-10,12-13,18H,1,6-8,11,14-16H2 |
InChI Key |
HKTRXPBQEMJXKL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2C3=CC=CC=C3SC4=CC=CC=C4O2 |
Canonical SMILES |
C1CCN(CC1)CCCC2C3=CC=CC=C3SC4=CC=CC=C4O2 |
Origin of Product |
United States |
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